molecular formula C17H24N2O B4001670 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole

1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole

Cat. No.: B4001670
M. Wt: 272.4 g/mol
InChI Key: RLTQMEYMMPYVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a phenoxy group substituted with a methyl and a propan-2-yl group, attached to a butyl chain linked to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The phenoxy group can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

  • 1-[4-(3-Methylphenoxy)butyl]imidazole
  • 1-[4-(4-Propan-2-ylphenoxy)butyl]imidazole
  • 1-[4-(3-Methyl-4-ethylphenoxy)butyl]imidazole

Comparison: 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole stands out due to the presence of both methyl and propan-2-yl groups on the phenoxy ring, which can enhance its lipophilicity and potentially improve its biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for further research and development .

Properties

IUPAC Name

1-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14(2)17-7-6-16(12-15(17)3)20-11-5-4-9-19-10-8-18-13-19/h6-8,10,12-14H,4-5,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTQMEYMMPYVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2C=CN=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole
Reactant of Route 3
Reactant of Route 3
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole
Reactant of Route 4
Reactant of Route 4
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole
Reactant of Route 5
Reactant of Route 5
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole
Reactant of Route 6
Reactant of Route 6
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.